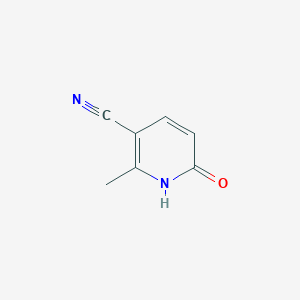![molecular formula C18H25BO2 B1312771 4,4,5,5-Tetramethyl-2-(1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane CAS No. 287944-05-2](/img/structure/B1312771.png)
4,4,5,5-Tetramethyl-2-(1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane
説明
The compound is a type of boronic ester, which are organic compounds containing a boronic acid functional group. These compounds are known for their role in the Suzuki reaction, a type of palladium-catalyzed cross coupling reaction .
Molecular Structure Analysis
The compound likely contains a boronic ester functional group attached to a biphenyl group. The biphenyl group consists of two connected phenyl rings .Chemical Reactions Analysis
Boronic esters are known to participate in various chemical reactions. One of the most notable is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds .科学的研究の応用
Synthesis and Structural Analysis
Synthesis Techniques : The compound has been synthesized through different reactions, including hydroboration and substitution reactions. One study describes its preparation via the reaction of 1-(hex-1-yn-1-yloxy)-3-methylbenzene with tetrahydrofuran under a nitrogen atmosphere, showcasing its structural integrity through X-ray diffraction studies (Kaixiao Li & Xiao‐Juan Wang, 2016).
Molecular Structure : Another study focused on the crystal structure, determined by single-crystal X-ray diffraction, revealing no significant intramolecular or intermolecular interaction with the Lewis acidic boron atom (Robin R. Coombs et al., 2006).
DFT Studies : Density functional theory (DFT) was employed to calculate the molecular structure and physicochemical properties, confirming the consistency of molecular structures optimized by DFT with those determined by single-crystal X-ray diffraction. This approach also investigated the molecular electrostatic potential and frontier molecular orbitals (P.-Y. Huang et al., 2021).
Applications in Material Science and Pharmaceuticals
Novel Material Synthesis : Research has been conducted on synthesizing novel derivatives, such as pinacolylboronate-substituted stilbenes, for potential use in new material development, including LCD technology and neurodegenerative disease therapeutics (B. Das et al., 2015).
Biological Studies : Some studies have synthesized and analyzed derivatives for their lipogenic inhibitory effects, demonstrating potential as lipid-lowering drugs. These studies highlight the synthetic versatility and the biological relevance of compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group (B. Das et al., 2011).
Sensing Applications : Derivatives have been utilized in designing sensitive and selective probes for detecting H2O2 in living cells, showcasing the functional material development potential of these compounds (Jing Nie et al., 2020).
作用機序
将来の方向性
The use of boronic esters in cross-coupling reactions continues to be an active area of research in organic chemistry. Future directions may include the development of new synthetic methods using this compound, or the exploration of its potential applications in the synthesis of complex organic molecules .
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-phenylcyclohexen-1-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BO2/c1-17(2)18(3,4)21-19(20-17)16-12-10-15(11-13-16)14-8-6-5-7-9-14/h5-9,12,15H,10-11,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSHTDMLLXFEMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461368 | |
| Record name | 4,4,5,5-Tetramethyl-2-([1,2,3,6-tetrahydro[1,1'-biphenyl]]-4-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
287944-05-2 | |
| Record name | 4,4,5,5-Tetramethyl-2-([1,2,3,6-tetrahydro[1,1'-biphenyl]]-4-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



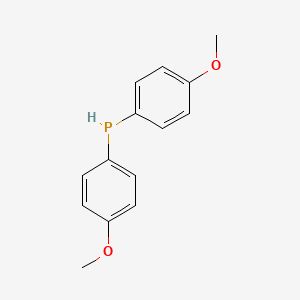
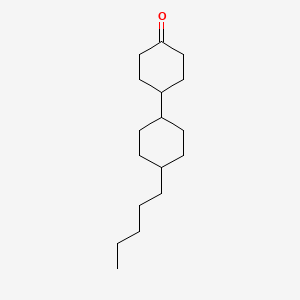
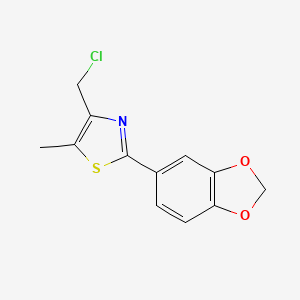
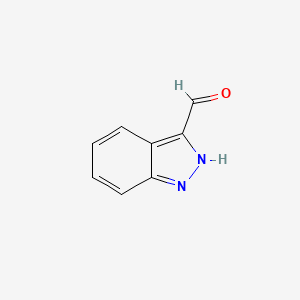
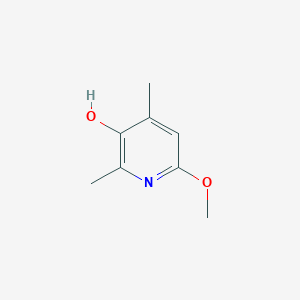
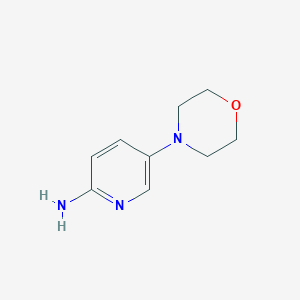
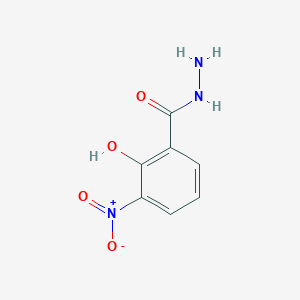

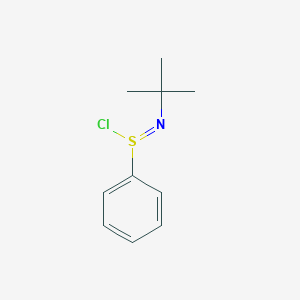


![Carbamic acid, [3-[[(1R)-1-[7-chloro-3,4-dihydro-4-oxo-3-(phenylmethyl)-2-quinazolinyl]-2-methylpropyl](4-methylbenzoyl)amino]propyl]-, 1,1-dimethylethyl ester](/img/structure/B1312713.png)
